2-Chloro-7-fluoroquinazoline-4-acetic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-fluoroquinazoline-4-acetic Acid typically involves the reaction of 2-chloro-7-fluoroquinazoline with acetic acid under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-fluoroquinazoline-4-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups, resulting in a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols) .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
2-Chloro-7-fluoroquinazoline-4-acetic Acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-7-fluoroquinazoline-4-acetic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-8-fluoroquinazoline-4-acetic Acid: Similar in structure but with a different position of the fluoro group.
2-(2-chloro-7-fluoroquinazolin-4-yl)acetic acid: Another derivative with slight structural variations.
Uniqueness
2-Chloro-7-fluoroquinazoline-4-acetic Acid is unique due to its specific substitution pattern on the quinazoline ring, which can influence its biological activity and chemical properties .
Properties
Molecular Formula |
C10H6ClFN2O2 |
---|---|
Molecular Weight |
240.62 g/mol |
IUPAC Name |
2-(2-chloro-7-fluoroquinazolin-4-yl)acetic acid |
InChI |
InChI=1S/C10H6ClFN2O2/c11-10-13-7-3-5(12)1-2-6(7)8(14-10)4-9(15)16/h1-3H,4H2,(H,15,16) |
InChI Key |
OTJXBYIHMXTSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(N=C2CC(=O)O)Cl |
Origin of Product |
United States |
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